molecular formula C5H5FN2O B14011621 4-Fluoropyrimidine-5-methanol

4-Fluoropyrimidine-5-methanol

Cat. No.: B14011621
M. Wt: 128.10 g/mol
InChI Key: FAMJTWZTMJXPTC-UHFFFAOYSA-N
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Description

4-Fluoropyrimidine-5-methanol is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropyrimidine-5-methanol typically involves the nucleophilic substitution of a halogenated pyrimidine precursor. One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions for several hours to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoropyrimidine-5-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form this compound derivatives with different substituents.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Fluoropyrimidine-5-carboxylic acid.

    Reduction: Various this compound derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-Fluoropyrimidine-5-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoropyrimidine-5-methanol involves its interaction with biological macromolecules. The fluorine atom’s high electronegativity and the hydroxyl group’s reactivity contribute to its ability to form strong hydrogen bonds and interact with enzymes and nucleic acids. These interactions can inhibit enzyme activity or alter nucleic acid structure, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.

    4-Fluoropyridine: Another fluorinated heterocycle with applications in medicinal chemistry.

    2,4-Difluoropyrimidine: A compound with similar structural features but different reactivity and applications.

Uniqueness

4-Fluoropyrimidine-5-methanol is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

(4-fluoropyrimidin-5-yl)methanol

InChI

InChI=1S/C5H5FN2O/c6-5-4(2-9)1-7-3-8-5/h1,3,9H,2H2

InChI Key

FAMJTWZTMJXPTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)F)CO

Origin of Product

United States

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